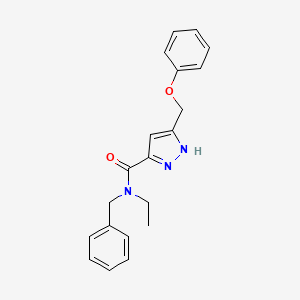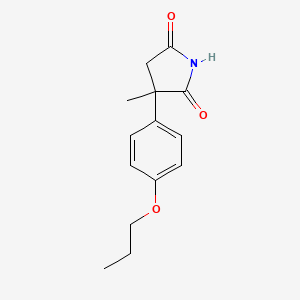![molecular formula C13H16FN3S B5450565 3-[(2-fluorobenzyl)thio]-4-isopropyl-5-methyl-4H-1,2,4-triazole](/img/structure/B5450565.png)
3-[(2-fluorobenzyl)thio]-4-isopropyl-5-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain the 1,2,4-triazole ring in their structure . They are characterized by multidirectional biological activity and have been extensively researched . Several 1,2,4-triazole derivatives have been developed as commercial fungicides . They also exhibit a wide range of biological activities, including antifungal, antibacterial, insecticidal, herbicidal, and plant-growth-regulating activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. One such method involves the use of microwave irradiation, which is an effective method in organic synthesis characterized by short reaction times and high yields .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be determined using techniques such as 1H NMR and X-ray diffraction . For instance, X-ray diffraction can reveal the presence of intermolecular hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various analytical techniques. For instance, the molecular weight of a compound can be determined using mass spectrometry .Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, there is considerable interest in further investigations on this scaffold to harness its optimum antibacterial potential . The development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-methyl-4-propan-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3S/c1-9(2)17-10(3)15-16-13(17)18-8-11-6-4-5-7-12(11)14/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWUAKZOUCXJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C(C)C)SCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-4-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B5450487.png)
![2-{4-[1-(2-methoxyphenyl)-1H-imidazol-2-yl]phenoxy}acetamide](/img/structure/B5450489.png)
![2-(2,3-dimethoxyphenyl)-1-[2-(2-furyl)ethyl]-1H-imidazole](/img/structure/B5450509.png)
![4-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-2-butanamine](/img/structure/B5450529.png)
![N-(3,5-dichlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5450533.png)
![N-[4-(acetylamino)phenyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5450537.png)
![N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5450542.png)


![3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5450567.png)
![methyl 4-[5-({ethyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5450569.png)
![6-amino-N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}nicotinamide](/img/structure/B5450572.png)
![N-(pyridin-4-ylmethyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5450580.png)
![3,4-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B5450589.png)
